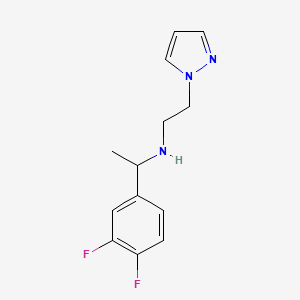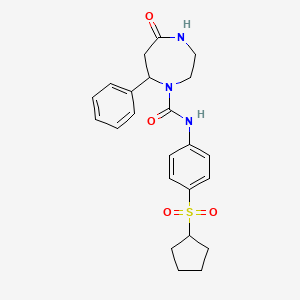![molecular formula C19H21F3N2O2 B7572656 1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone](/img/structure/B7572656.png)
1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone, commonly known as DMQX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DMQX is a non-competitive antagonist of glutamate receptors, which are known to play a crucial role in synaptic transmission and plasticity in the central nervous system.
作用机制
DMQX acts as a non-competitive antagonist of glutamate receptors, which are ionotropic receptors that mediate the majority of excitatory synaptic transmission in the central nervous system. By binding to these receptors, DMQX prevents the influx of calcium ions into the postsynaptic neuron, thereby inhibiting the excitatory response.
Biochemical and physiological effects:
DMQX has been found to have a number of biochemical and physiological effects on the central nervous system. It has been shown to inhibit long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory. DMQX has also been found to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, DMQX has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using DMQX in lab experiments is its ability to selectively block the function of glutamate receptors, allowing researchers to study the specific role of these receptors in various physiological and pathological conditions. However, one of the limitations of using DMQX is its non-specific effects on other ion channels, which can complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research on DMQX. One area of interest is the development of more selective antagonists of glutamate receptors, which could help to further elucidate the specific roles of these receptors in various physiological and pathological conditions. Another area of interest is the potential use of DMQX as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is ongoing research into the use of DMQX as a potential treatment for drug addiction and epilepsy.
合成方法
DMQX can be synthesized using a multi-step process that involves the reaction of 2-(trifluoromethyl)quinoline with 2-(bromomethyl)-6-methylpiperidine, followed by the addition of potassium carbonate and 2-bromoethyl ethyl ether. The final product is obtained through a purification process that involves column chromatography and recrystallization.
科学研究应用
DMQX has been widely used in scientific research to study the function of glutamate receptors in the central nervous system. It has been found to be particularly useful in studying the role of these receptors in synaptic plasticity, learning, and memory. DMQX has also been used in research related to drug addiction, epilepsy, and neurodegenerative diseases.
属性
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2/c1-12-4-3-5-13(2)24(12)18(25)11-26-15-8-6-14-7-9-17(19(20,21)22)23-16(14)10-15/h6-10,12-13H,3-5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCGDCXPCBXTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)COC2=CC3=C(C=C2)C=CC(=N3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)
![1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7572586.png)
![N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B7572591.png)

![N-[(2-ethoxyphenyl)methyl]-2-(2,4,5-trioxo-3-prop-2-enylimidazolidin-1-yl)acetamide](/img/structure/B7572604.png)
![1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide](/img/structure/B7572609.png)
![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)

![N-[(3-carbamoylphenyl)methyl]-1-(cyclopropylmethyl)-N,2,5-trimethylpyrrole-3-carboxamide](/img/structure/B7572633.png)

![1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B7572649.png)
![2-[4-[[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7572662.png)
![1-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol](/img/structure/B7572669.png)
![2-(3-Fluorophenyl)-4-[[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7572676.png)